physical and chemical properties of trans-1,2-Dimethylcyclopentane
physical and chemical properties of trans-1,2-Dimethylcyclopentane
An In-Depth Technical Guide to trans-1,2-Dimethylcyclopentane
Prepared by: Gemini, Senior Application Scientist
Introduction
trans-1,2-Dimethylcyclopentane is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its chemical formula is C₇H₁₄.[1] As a substituted cyclopentane, its rigid five-membered ring structure serves as a fundamental scaffold for studying the principles of stereoisomerism and conformational analysis. While it shares the general chemical inertness of alkanes, its specific stereochemical properties make it a molecule of significant academic interest. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, intended for researchers and professionals in chemistry and drug development.
Molecular Structure and Stereochemistry
The defining characteristic of 1,2-dimethylcyclopentane is its stereochemistry. The 'trans' designation indicates that the two methyl groups are located on opposite faces of the cyclopentane ring.[2]
2.1 Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (1R,2R)-rel-1,2-dimethylcyclopentane | [3] |
| CAS Number | 822-50-4 | [2] |
| Molecular Formula | C₇H₁₄ | [1][3] |
| Molecular Weight | 98.19 g/mol | [3] |
| Canonical SMILES | C[C@@H]1CCC[C@H]1C | [3] |
2.2 Stereoisomerism: Chirality and Diastereomeric Relationships
Unlike its counterpart, cis-1,2-dimethylcyclopentane, which possesses a plane of symmetry and is therefore an achiral meso compound, trans-1,2-dimethylcyclopentane is chiral. It lacks an internal plane of symmetry and exists as a pair of non-superimposable mirror images known as enantiomers:
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(1R,2R)-1,2-dimethylcyclopentane
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(1S,2S)-1,2-dimethylcyclopentane
These two enantiomers are chemically identical in an achiral environment but will rotate plane-polarized light in equal and opposite directions. The commercially available or synthetically produced material is typically a racemic mixture of these two enantiomers. The cis and trans isomers of 1,2-dimethylcyclopentane are diastereomers of each other, meaning they are stereoisomers that are not mirror images.
Caption: Stereochemical relationship of 1,2-dimethylcyclopentane isomers.
Physical and Thermodynamic Properties
trans-1,2-Dimethylcyclopentane is a colorless liquid with a characteristic oily or gasoline-like odor.[1] Consistent with its nonpolar hydrocarbon structure, it is insoluble in water but exhibits good solubility in many organic solvents such as ethers and other hydrocarbons.[1]
3.1 Tabulated Physical Properties
| Property | Value | Unit | Source(s) |
| Molecular Weight | 98.186 | g/mol | [2] |
| Boiling Point | 91.8 - 92.0 | °C | [1][4] |
| Melting Point | -118.0 to -117.6 | °C | [1][4] |
| Density | 0.747 - 0.750 | g/cm³ at 20°C | [1][4] |
| Refractive Index | 1.409 - 1.412 | nD at 20°C | [1][4] |
| Vapor Pressure | 64.0 | mmHg at 25°C | [3] |
3.2 Thermodynamic Data
The thermodynamic properties of trans-1,2-dimethylcyclopentane are essential for understanding its phase behavior. The heat of vaporization, which indicates the energy required to transform the liquid into a gas, has been reported to be approximately 34.6 kJ/mol.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of trans-1,2-dimethylcyclopentane.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to a C₂ axis of symmetry passing through the C4-C5 bond and bisecting the C1-C2 bond, the two methyl groups are chemically equivalent, as are the two methine protons (H1 and H2) and the corresponding pairs of methylene protons (H3/H5 and H4). This results in a simplified spectrum.
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¹H NMR: Four distinct signals are expected for the racemic mixture.
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A signal for the six equivalent methyl protons (2 x CH₃), likely a doublet.
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A signal for the two equivalent methine protons (2 x CH), which would be a complex multiplet due to coupling with neighboring protons.
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Two separate signals for the two pairs of non-equivalent methylene protons (2 x CH₂), exhibiting complex splitting patterns. The protons on C4 will be equivalent, while the protons on C3 and C5 will be equivalent to each other but different from those on C4.
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¹³C NMR: Four signals are expected.
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One signal for the two equivalent methyl carbons.
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One signal for the two equivalent methine carbons (C1 and C2).
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Two distinct signals for the methylene carbons (one for C4 and one for the equivalent C3/C5).
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4.2 Infrared (IR) Spectroscopy
The IR spectrum is characteristic of a saturated alkane. Key absorption bands are observed corresponding to C-H stretching and bending vibrations.[2]
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~2850-2960 cm⁻¹: A strong, sharp set of peaks corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene/methine (CH₂/CH) groups.
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~1450-1465 cm⁻¹: A medium-intensity peak from the scissoring and bending vibrations of the CH₂ and CH₃ groups.
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~1375 cm⁻¹: A distinct peak corresponding to the symmetric bending ("umbrella" mode) of the methyl groups.
4.3 Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of trans-1,2-dimethylcyclopentane results in fragmentation patterns useful for its identification.
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Molecular Ion (M⁺): A peak at m/z = 98, corresponding to the molecular weight of the compound (C₇H₁₄⁺).[2]
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Key Fragments: The fragmentation is dominated by the loss of alkyl radicals.
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m/z = 83: Loss of a methyl radical ([M-15]⁺). This is often a prominent peak.
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m/z = 69: Loss of an ethyl radical ([M-29]⁺).
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m/z = 56: A common and often abundant fragment in substituted cyclopentanes, potentially arising from the cleavage of the ring and loss of propene.
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Chemical Properties and Synthesis
5.1 Reactivity
As a saturated cycloalkane, trans-1,2-dimethylcyclopentane is relatively unreactive. It does not react with most acids, bases, or common oxidizing and reducing agents at room temperature. Its primary reactions include:
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Combustion: It undergoes complete combustion in the presence of oxygen to produce carbon dioxide and water.
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Radical Halogenation: In the presence of UV light or high temperatures, it can react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism to produce a mixture of halogenated derivatives.
5.2 Representative Synthesis Protocol
A common laboratory-scale synthesis involves the catalytic hydrogenation of 1,2-dimethylcyclopentene. The alkene precursor can be synthesized from 2-methylcyclopentanone.
Caption: Synthesis workflow for 1,2-dimethylcyclopentane.
Experimental Protocol:
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Step 1: Grignard Reaction: To a solution of methylmagnesium bromide (CH₃MgBr) in dry diethyl ether, 2-methylcyclopentanone is added dropwise at 0°C. The reaction is stirred and allowed to warm to room temperature. After completion, it is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to yield 1,2-dimethylcyclopentanol.
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Step 2: Dehydration: The resulting alcohol is heated with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to induce elimination of water. The product, 1,2-dimethylcyclopentene, is collected by distillation.
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Step 3: Hydrogenation: The 1,2-dimethylcyclopentene is dissolved in a solvent like ethanol and subjected to catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This reaction reduces the double bond.
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Step 4: Product Isolation: The hydrogenation yields a mixture of cis- and trans-1,2-dimethylcyclopentane. The two diastereomers can be separated based on their different physical properties, typically by fractional distillation.
Safety and Handling
trans-1,2-Dimethylcyclopentane is a hazardous chemical that requires careful handling in a laboratory setting.
6.1 GHS Hazard Classification
| Hazard Class | Statement | Source |
| Flammable Liquids | H225: Highly flammable liquid and vapor | [1][3] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |
| Serious Eye Damage | H318: Causes serious eye damage | [3] |
| Other Hazards | Overexposure may cause skin/eye irritation and anesthetic effects (dizziness). | [3] |
6.2 Safe Handling and Storage
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[1]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
trans-1,2-Dimethylcyclopentane is a simple yet illustrative molecule that provides deep insights into the principles of stereochemistry. Its physical properties are well-characterized, and its reactivity is typical of a saturated hydrocarbon. The chirality of the trans isomer, in contrast to the achiral nature of its cis diastereomer, makes it an excellent model for teaching and research in organic chemistry. A thorough understanding of its spectroscopic signatures, synthesis, and safe handling procedures is crucial for its effective use in scientific endeavors.
References
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ChemBK. (2024, April 10). trans-1,2-DiMethylcyclopentane. Retrieved from [Link]
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Stenutz, R. trans-1,2-dimethylcyclopentane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252359, trans-1,2-Dimethylcyclopentane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17148, 1,2-Dimethylcyclopentane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclopentane, 1,2-dimethyl-, trans-. In NIST Chemistry WebBook. Retrieved from [Link]
